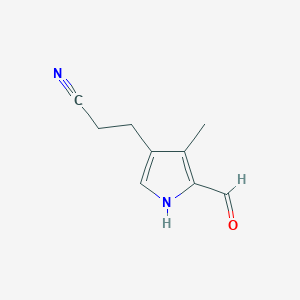

3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile

Description

Properties

IUPAC Name |

3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-7-8(3-2-4-10)5-11-9(7)6-12/h5-6,11H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUWRIPIBVYARBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC=C1CCC#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical stability of formyl-methyl-pyrrole propanenitrile derivatives

Title: Chemical Stability Profiling of Formyl-Methyl-Pyrrole Propanenitrile Derivatives: A Technical Guide for API Intermediates

Executive Summary

This guide addresses the chemical stability, degradation mechanisms, and handling protocols for formyl-methyl-pyrrole propanenitrile derivatives (specifically focusing on the scaffold 3-(formyl-1H-pyrrol-1-yl)propanenitrile and its methylated analogs).[1] These compounds are critical "push-pull" heterocyclic intermediates used in the synthesis of JAK inhibitors (e.g., Ruxolitinib analogs) and pyrrolo[1,2-a]pyrazine antifungals.

While the nitrile tail provides a stability anchor, the pyrrole core is electron-rich and prone to oxidative polymerization, while the formyl group introduces susceptibility to aerobic oxidation and aldol-type condensations. This guide provides a self-validating framework to assess and mitigate these risks during drug development.

Part 1: Structural Analysis & Reactivity Profile

To control stability, one must first understand the electronic conflict within the molecule.

The "Push-Pull" Electronic System

The molecule consists of three distinct functional zones that dictate its reactivity:

-

The Pyrrole Core (The Donor): An electron-rich aromatic system (

electrons).[1] It is highly susceptible to electrophilic attack and oxidative stress.[1] -

The Formyl Group (The Acceptor): A strong electron-withdrawing group (EWG).[1] While it stabilizes the pyrrole ring slightly against acid-catalyzed polymerization compared to unsubstituted pyrrole, it introduces a vector for aerobic oxidation to carboxylic acid.

-

The Propanenitrile Tail (The Stabilizer): The cyanoethyl group (-CH2CH2CN) acts as a weak EWG. Its primary stability risk is hydrolysis under extreme pH, but it is generally robust under standard storage conditions.

Critical Degradation Pathways

The following diagram illustrates the three primary failure modes for this scaffold.

Figure 1: Primary degradation pathways.[1] Pathway A (Oxidation) is the most common storage risk; Pathway B (Polymerization) is the most common processing risk.

Part 2: Experimental Stability Profiling (The "How")

Do not rely on generic shelf-life data. You must generate a specific stability profile for your derivative using a Forced Degradation Study (Stress Testing) aligned with ICH Q1A (R2) guidelines.

The Self-Validating Stress Protocol

This protocol is designed to fail.[1] By forcing degradation, you validate your analytical method (HPLC) can separate the impurity from the active pharmaceutical ingredient (API).

Reagents Required:

-

0.1 N HCl (Acid stress)

-

0.1 N NaOH (Base stress)

-

3% H2O2 (Oxidative stress)

-

ICH Photostability Chamber (Light stress)

Step-by-Step Methodology:

-

Preparation: Prepare a 1 mg/mL stock solution of the pyrrole derivative in Acetonitrile/Water (50:50).

-

Acid Stress (Polymerization Check):

-

Mix 1 mL stock + 1 mL 0.1 N HCl.

-

Incubate at 60°C for 4 hours.

-

Expectation: Look for color change to red/brown (formation of "pyrrole red" polymers).[1]

-

-

Base Stress (Aldol/Cannizzaro Check):

-

Mix 1 mL stock + 1 mL 0.1 N NaOH.

-

Incubate at 60°C for 4 hours.

-

Expectation: Check for Cannizzaro disproportionation (alcohol + acid products).[1]

-

-

Oxidative Stress (Critical):

-

Mix 1 mL stock + 1 mL 3% H2O2.

-

Incubate at Room Temp (RT) for 2 hours.

-

Expectation: Rapid conversion of aldehyde to carboxylic acid (

peak in MS).

-

-

Analysis: Neutralize all samples and analyze via HPLC-UV-MS (see Section 3).

Data Interpretation Table

| Stress Condition | Likely Degradant | Visual Cue | Mitigation Strategy |

| Acid (HCl) | Oligomers (Dimers/Trimers) | Darkening / Precipitate | Avoid acidic workups; use buffered silica for purification.[1] |

| Base (NaOH) | Carboxylic Acid (Cannizzaro) | Yellowing | Maintain pH < 9 during extraction.[1] |

| Peroxide (H2O2) | N-oxide or -COOH | None (Colorless) | Use antioxidants (BHT) in ether solvents; purge with N2.[1] |

| Light (UV) | Radical coupling products | None | Store in amber glass; wrap reactors in foil.[1] |

Part 3: Analytical Methodologies

To accurately monitor stability, you must separate the parent pyrrole from its oxidized neighbors. A standard C18 method is often insufficient due to the polarity of the acid degradant.

Recommended HPLC Parameters

-

Column: Phenyl-Hexyl or C18 Polar Embedded (e.g., Waters XSelect HSS T3), 3.5 µm, 4.6 x 100 mm. Why? The Phenyl column interacts with the pi-electrons of the pyrrole, providing better selectivity than standard C18.

-

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 280 nm (characteristic pyrrole absorption) and 230 nm (nitrile/carbonyl).[1]

Operational Workflow

Figure 2: Operational workflow for batch release and stability testing.

Part 4: Stabilization & Storage Directives

Based on the chemical susceptibilities identified in Part 1, the following storage protocols are mandatory for maintaining >98% purity over 12+ months.

-

Atmosphere: Store strictly under Argon or Nitrogen .[1] The formyl pyrrole is an oxygen scavenger.

-

Temperature:

-

Additives: If storing in solution (e.g., DCM or Ethyl Acetate), add 0.05% BHT (Butylated hydroxytoluene) to scavenge free radicals and prevent polymerization.

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas (trace metals can catalyze oxidation).[1]

References

-

ICH Q1A (R2) . Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[1][2] Available at: [Link]

-

Matrix Fine Chemicals . 3-(2-Formyl-1H-pyrrol-1-yl)propanenitrile Product Data. Available at: [Link]

-

Organic Chemistry Portal . Synthesis of Pyrroles and Pyrrole-2-carbaldehydes. Available at: [Link]

-

MDPI . Biosynthesis and Stability of Pyrrole-2-carbaldehyde. Available at: [Link]

-

Fisher Scientific . Safety Data Sheet: 3-(2-Formyl-1H-pyrrol-1-yl)propanenitrile. Available at: [Link]

Sources

CAS number and identifiers for 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile

The following technical guide provides an in-depth analysis of 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile , a specialized heterocyclic intermediate.

Content Type: Technical Monograph & Experimental Protocol Subject: CAS 180283-43-6 | Chemical Synthesis & Applications

Executive Summary & Chemical Identity

3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile is a high-value heterocyclic building block used primarily in the synthesis of porphyrins, chlorins (photodynamic therapy agents) , and receptor tyrosine kinase (RTK) inhibitors . Its structure features a pyrrole core substituted with a "masked" propionic acid side chain (the nitrile group), a methyl group, and a reactive formyl (aldehyde) handle.

The compound serves as a critical "C-ring" or "D-ring" precursor in the total synthesis of asymmetric porphyrins and bile pigments. The nitrile group provides a robust protecting group for the propionic acid moiety, stable under the acidic conditions of pyrrole condensation, which can later be hydrolyzed to the corresponding acid or reduced to an amine.

Core Identifiers

| Identifier Type | Value |

| Chemical Name | 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile |

| CAS Number | 180283-43-6 |

| Molecular Formula | C₉H₁₀N₂O |

| Molecular Weight | 162.19 g/mol |

| SMILES | Cc1c(CCC#N)cc(c1O)N (Tautomeric representation) / N#CCCC1=CNC(C=O)=C1C |

| InChI Key | Derived from structure |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |

Structural Analysis & Reactivity Profile

The molecule is a 3,4-disubstituted pyrrole-2-carboxaldehyde (using IUPAC numbering where the aldehyde takes priority at C2, though the name provided uses C5 to indicate the relationship to the nitrile).

Electronic Properties

-

Pyrrole Ring: Electron-rich aromatic system, susceptible to electrophilic aromatic substitution (EAS).

-

Formyl Group (C5): A strong electron-withdrawing group (EWG) that deactivates the ring towards further oxidation but activates the C5 position for condensation reactions (e.g., Knoevenagel, Aldol).

-

Propanenitrile Chain (C3): Acts as a latent functional group. The nitrile (-CN) is electron-withdrawing but insulated from the ring by two methylene units, minimizing its electronic impact on the pyrrole core compared to a direct cyano substitution.

Key Reactive Sites

-

Aldehyde (CHO): Primary site for condensation with oxindoles (to form kinase inhibitors) or dipyrromethanes (to form porphyrins).

-

Nitrile (CN): Can be hydrolyzed to a carboxylic acid (propionic acid side chain) or reduced to a primary amine.

-

Pyrrole Nitrogen (NH): Weakly acidic (pKa ~17). Can be deprotonated by strong bases (NaH, KOtBu) for N-alkylation or protection.

Synthesis Protocol (Vilsmeier-Haack Formylation)

The most authoritative route to this compound involves the Vilsmeier-Haack formylation of the precursor 3-(4-methyl-1H-pyrrol-3-yl)propanenitrile .

Precursor Preparation

The starting material, 3-(4-methyl-1H-pyrrol-3-yl)propanenitrile, is typically synthesized via a Knorr-type pyrrole synthesis or by the Barton-Zard reaction using a nitroalkene and an isocyanoacetate derivative.

Experimental Workflow: Formylation

Objective: Regioselective introduction of the formyl group at the

Reagents:

-

Precursor: 3-(4-methyl-1H-pyrrol-3-yl)propanenitrile (1.0 equiv)

-

Phosphorus Oxychloride (POCl₃) (1.1–1.2 equiv)

-

N,N-Dimethylformamide (DMF) (anhydrous, excess/solvent)[1]

-

Dichloromethane (DCM) (optional co-solvent)

-

Sodium Acetate (aq) or Sodium Hydroxide (aq) for hydrolysis.

Step-by-Step Protocol:

-

Vilsmeier Reagent Formation:

-

Substrate Addition:

-

Dissolve 3-(4-methyl-1H-pyrrol-3-yl)propanenitrile in a minimum amount of DMF or DCM.

-

Add this solution dropwise to the Vilsmeier reagent at 0°C.[1]

-

Allow the mixture to warm to room temperature (25°C) and stir for 1–2 hours. If conversion is slow (monitor by TLC), heat to 40–50°C.

-

-

Hydrolysis (Critical Step):

-

The reaction mixture contains the iminium salt intermediate.[6][5]

-

Pour the reaction mixture onto crushed ice/water.

-

Add aqueous Sodium Acetate (3M) or NaOH (2M) carefully to adjust pH to ~9–10.

-

Heat the mixture gently (60°C) for 30 minutes to ensure complete hydrolysis of the iminium salt to the aldehyde.

-

-

Isolation:

-

The product usually precipitates as a solid upon cooling. Filter and wash with water.

-

If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, Hexane:EtOAc gradient).

-

Applications in Drug Development & Material Science

A. Porphyrin & Hydroporphyrin Synthesis

This molecule is a "D-ring" synthon for Protoporphyrin IX analogs.

-

Mechanism: The aldehyde condenses with a dipyrromethane (A-B rings) or a tripyrrane to close the macrocycle.

-

Utility: The nitrile side chain is stable during the acid-catalyzed macrocyclization. Post-cyclization, it is hydrolyzed to the propionic acid required for water solubility and biological recognition (e.g., in Heme analogs).

B. Kinase Inhibitor Development

Similar to the synthesis of Sunitinib (Sutent) or Toceranib , this aldehyde can be condensed with oxindole derivatives.

-

Reaction: Knoevenagel condensation.

-

Target: Receptor Tyrosine Kinases (VEGFR, PDGFR). The propanenitrile chain offers a unique binding motif, potentially targeting the solvent-exposed region of the ATP-binding pocket or serving as a handle for further derivatization (e.g., reduction to an amine to improve solubility).

Visualizations (Graphviz/DOT)

Diagram 1: Synthesis & Application Pathway

This flowchart illustrates the Vilsmeier-Haack formation and subsequent divergent pathways into Porphyrin chemistry and Kinase inhibitors.

Caption: Synthesis of CAS 180283-43-6 via Vilsmeier-Haack and its divergent applications.

Safety & Handling

-

GHS Classification: Irritant (Skin/Eye).

-

Nitrile Hazard: Although the nitrile is aliphatic and stable, metabolism or extreme conditions can release cyanide. Handle with standard PPE.

-

Storage: Store at 2–8°C under inert atmosphere (Argon). Aldehydes are susceptible to air oxidation to carboxylic acids over time.

References

-

PubChem Compound Summary. 3-(5-Formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile (CAS 180283-43-6). National Center for Biotechnology Information. Link

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction: Mechanism and Protocols.Link

-

BenchChem. Protocol for Vilsmeier-Haack Formylation of 3,4-Diethylpyrrole (Analogous Procedure).Link

-

BLD Pharm. Product Specifications: 3-(5-Formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile.Link

-

Sigma-Aldrich. Pyrrole Synthesis and Functionalization: Technical Bulletins.Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Regiocontrolled synthesis of pyrrole-2-carboxaldehydes and 3-pyrrolin-2-ones from pyrrole Weinreb amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. ijpcbs.com [ijpcbs.com]

Methodological & Application

Application Note: Regioselective Formylation of Pyrrole Propanenitrile Precursors

Topic: Optimized Vilsmeier-Haack Formylation of 3-(1H-pyrrol-1-yl)propanenitrile Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Executive Summary

This guide details the optimized Vilsmeier-Haack formylation of 3-(1H-pyrrol-1-yl)propanenitrile to synthesize 3-(2-formyl-1H-pyrrol-1-yl)propanenitrile , a critical intermediate in the synthesis of Janus kinase (JAK) inhibitors and other pyrrole-based therapeutics.

The protocol prioritizes regioselectivity (C2-formylation), operational safety (exotherm management), and functional group tolerance (preservation of the nitrile moiety). By controlling the in situ generation of the chloromethyliminium salt and utilizing a buffered hydrolysis workup, this method minimizes common side reactions such as polymerization and nitrile hydrolysis.

Scientific Foundation & Mechanism

Reaction Mechanism

The Vilsmeier-Haack reaction involves the electrophilic aromatic substitution of the electron-rich pyrrole ring. The active electrophile, the Vilsmeier Reagent (Chloroiminium ion) , is generated in situ from DMF and POCl

Key Mechanistic Steps:

-

Activation: POCl

activates DMF to form the electrophilic chloroiminium salt. -

Substitution: The pyrrole ring attacks the electrophile. The N-alkyl substituted pyrrole directs substitution primarily to the

-position (C2) due to electronic stabilization and steric permissibility of the linear propanenitrile chain. -

Hydrolysis: The resulting iminium intermediate is hydrolyzed to release the aldehyde.[1][2]

Figure 1: Mechanistic pathway for the formylation of pyrrole propanenitrile.

Regioselectivity & Stability

-

Regiocontrol: N-substituted pyrroles generally favor C2 substitution. However, high temperatures can promote C3 isomerization or polymerization. This protocol maintains mild conditions (

C) to lock in C2 selectivity. -

Nitrile Stability: The cyano group (

) is susceptible to hydrolysis under strong acidic or basic conditions at high temperatures (Pinner reaction conditions). The standard Vilsmeier intermediate is acidic; therefore, the quenching step is the critical control point . We utilize a Sodium Acetate (NaOAc) buffered quench to neutralize the generated HCl immediately, preventing nitrile degradation.

Detailed Experimental Protocol

Reagents & Materials

| Reagent | Equiv.[3][4] | Role | Hazards |

| 3-(1H-pyrrol-1-yl)propanenitrile | 1.0 | Substrate | Irritant |

| Phosphorus Oxychloride (POCl | 1.2 | Reagent | Corrosive, Water Reactive, Toxic |

| N,N-Dimethylformamide (DMF) | 5.0 - 10.0 | Solvent/Reagent | Reprotoxic, Hepatotoxic |

| Sodium Acetate (NaOAc) | 3.0 | Buffer | Irritant |

| Dichloromethane (DCM) | N/A | Extraction Solvent | Volatile |

Step-by-Step Methodology

Phase 1: Vilsmeier Reagent Formation (Critical Safety Step)

-

Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, temperature probe, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Solvent Charge: Charge DMF (5.0 vol) to the flask and cool to 0–5°C using an ice/salt bath.

-

Reagent Addition: Charge POCl

(1.2 eq) into the addition funnel. -

Controlled Addition: Add POCl

dropwise to the DMF.-

Critical: Maintain internal temperature < 10°C . The reaction is highly exothermic.

-

Observation: The solution will turn pale yellow/orange and may become viscous (formation of the Vilsmeier salt).

-

-

Aging: Stir at 0–5°C for 30 minutes to ensure complete reagent formation.

Phase 2: Substrate Addition & Reaction

-

Substrate Prep: Dissolve 3-(1H-pyrrol-1-yl)propanenitrile (1.0 eq) in a minimum amount of DMF (1-2 vol).

-

Addition: Add the substrate solution dropwise to the Vilsmeier reagent at 0–5°C .

-

Note: Pyrroles are highly reactive; an immediate color change (often darkening) is expected.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .

-

Optional: If reaction is sluggish by TLC after 2 hours, heat gently to 40°C . Do not exceed 60°C to avoid tar formation.

-

-

Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[5] Look for the disappearance of the pyrrole peak and appearance of the more polar aldehyde.

Phase 3: Buffered Quench & Isolation

-

Buffer Prep: Prepare a solution of Sodium Acetate (3.0 eq) in water (10 vol) and cool to 0°C.

-

Quenching: Pour the reaction mixture slowly into the stirred NaOAc solution.

-

Safety: This step is exothermic.[4] Maintain temperature < 20°C.

-

Chemistry: The NaOAc buffers the HCl generated during hydrolysis, protecting the nitrile group.

-

-

Hydrolysis: Stir the quenched mixture at RT for 1–2 hours. The iminium salt must be fully hydrolyzed to the aldehyde.

-

Extraction: Extract the aqueous mixture with DCM (3 x 5 vol) .

-

Note: The product is moderately polar; ensure thorough extraction.

-

-

Wash: Wash combined organics with saturated NaHCO

(to remove residual acid) and Brine. -

Drying: Dry over anhydrous Na

SO -

Purification: If necessary, purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes) or recrystallization (EtOH/Water).

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis of 3-(2-formyl-1H-pyrrol-1-yl)propanenitrile.

Analytical Controls & Troubleshooting

Quality Control (QC) Parameters

-

HPLC: Use a C18 column with a Water/Acetonitrile gradient (0.1% TFA).

-

Marker: The aldehyde product will elute earlier than the starting material due to increased polarity, but later than DMF.

-

-

NMR (

):-

Aldehyde Proton: Look for a distinct singlet between 9.0 – 9.6 ppm .

-

Nitrile Alpha-Protons: The triplet for

(approx 2.8 ppm) must remain intact. If these shift significantly or disappear, check for hydrolysis to amide. -

Pyrrole Ring: The substitution pattern (3 protons) will change from the starting material (4 protons).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in reagents (POCl | Ensure all glassware is flame-dried; use fresh POCl |

| Tar/Black Polymer | Reaction temperature too high. | Keep reaction at 0°C during addition; do not exceed 40°C during stir. |

| Nitrile Hydrolysis | Quench was too acidic or too hot. | Use Sodium Acetate buffer instead of water/NaOH. Keep quench T < 20°C. |

| Regioisomer Mix | Steric hindrance or high temp. | Ensure low temperature.[4][6] If C3 isomer forms, purification via column chromatography is required. |

Safety & Scale-Up Considerations

-

Thermal Runaway: The formation of the Vilsmeier reagent is highly exothermic . On a large scale, active cooling (jacketed reactor) and strictly controlled addition rates are mandatory.

-

Gas Evolution: The reaction does not evolve gas initially, but the quenching step releases HCl fumes if not buffered or if quenched into water. Perform in a fume hood.

-

POCl

Handling: Reacts violently with water. All equipment must be dry. Have a spill kit ready for acid chlorides.

References

-

Vilsmeier-Haack Reaction Overview: Organic Chemistry Portal. "Vilsmeier-Haack Reaction."[4][7] Link

-

Pyrrole Formylation Selectivity: Candy, C. F., et al. "Pyrrole Studies. Part XV. Vilsmeier-Haack Formylation of 1-Substituted Pyrroles." Journal of the Chemical Society C, 1970. Link

-

Nitrile Stability in Acid: LibreTexts Chemistry. "Hydrolysis of Nitriles." Link

-

Analogous Synthesis (Indenopyrroles): RSC Advances. "POCl3 mediated one-pot deoxygenative aromatization... of indeno[1,2-b]pyrroles." 2019. Link

-

Commercial Reference: Thermo Scientific. "3-(2-Formyl-1H-pyrrol-1-yl)propanenitrile Product Page." Link[8]

Sources

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. youtube.com [youtube.com]

- 3. 3-(2-Formyl-1H-pyrrol-1-yl)propanenitrile, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.be]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. diglib.tugraz.at [diglib.tugraz.at]

- 6. ijpcbs.com [ijpcbs.com]

- 7. m.youtube.com [m.youtube.com]

- 8. 3-(2-Formyl-1H-pyrrol-1-yl)propanenitrile, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.be]

scale-up procedures for manufacturing 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile

This Application Note is designed for process chemists and engineers scaling up the synthesis of 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile (CAS: 180283-43-6). This molecule is a critical intermediate in the synthesis of pyrrolo[2,3-d]pyrimidine-based JAK inhibitors (e.g., Ruxolitinib analogs).

The guide focuses on the critical Vilsmeier-Haack formylation step, transforming the precursor 3-(4-methyl-1H-pyrrol-3-yl)propanenitrile into the target aldehyde. This transformation presents significant safety and regioselectivity challenges upon scale-up.

Executive Summary

The formylation of electron-rich pyrroles via the Vilsmeier-Haack reaction is a standard laboratory procedure that becomes hazardous at scale due to the thermal instability of the Vilsmeier reagent (chloromethyleniminium salt) and the highly exothermic nature of the hydrolysis quench. This protocol details a Safe-by-Design process for manufacturing kg-quantities of the target aldehyde, emphasizing regiocontrol (C5 vs. C2 formylation) and thermal runaway prevention.

Retrosynthetic & Process Logic

The synthesis relies on the electrophilic aromatic substitution of the 3,4-disubstituted pyrrole.

-

Substrate: 3-(4-methyl-1H-pyrrol-3-yl)propanenitrile.

-

Reagent: Phosphoryl chloride (

) and N,N-Dimethylformamide (DMF).[1][2][3] -

Critical Quality Attribute (CQA): Regioselectivity. The C5 position is sterically favored over C2, but temperature excursions can erode this selectivity.

Reaction Scheme

The Vilsmeier reagent is generated in situ or pre-formed, then reacted with the pyrrole to form an iminium salt intermediate, which is hydrolyzed to the aldehyde.

Figure 1: Reaction pathway for the regioselective formylation.

Process Safety & Hazard Analysis (Critical)

Before proceeding, operators must acknowledge the following hazards specific to this scale-up:

| Hazard Source | Description | Mitigation Strategy |

| Vilsmeier Reagent | Thermally unstable above 40°C; can decompose violently. | Maintain generation temp <10°C. Use immediate consumption or active cooling. |

| Quenching | Hydrolysis of excess | Inverse Quench: Add reaction mixture slowly into chilled aqueous base. Never add water to the reactor. |

| Nitrile Stability | Acidic hydrolysis can convert the nitrile to a carboxylic acid/amide. | Buffer quench to pH 4-5 using Sodium Acetate; avoid strong mineral acids during workup. |

| POCl3 | Highly corrosive; reacts explosively with moisture. | Dedicated dry lines; full PPE (face shield, acid-resistant gloves). |

Detailed Manufacturing Protocol

Materials & Stoichiometry

-

Substrate: 3-(4-methyl-1H-pyrrol-3-yl)propanenitrile (1.0 equiv)

-

Phosphoryl Chloride (

): 1.2 equiv (Slight excess ensures conversion; too much complicates quench) -

N,N-Dimethylformamide (DMF): 5.0 - 7.0 volumes (Acts as solvent and reagent)

-

Quench Buffer: Sodium Acetate (

) or Potassium Carbonate (

Step-by-Step Procedure

Phase A: Formation of Vilsmeier Reagent

Rationale: Pre-forming the reagent allows for better heat management than adding POCl3 directly to the substrate.

-

Setup: Charge anhydrous DMF (3.0 vol) into a glass-lined reactor inerted with

. Cool jacket to -10°C. -

Addition: Charge

(1.2 equiv) via a dosing pump.-

Rate: Maintain internal temperature (

) < 5°C. -

Observation: The solution will turn pale yellow/orange.

-

-

Aging: Stir at 0°C for 30 minutes to ensure complete formation of the chloroiminium salt.

Phase B: Formylation Reaction[2][3]

-

Substrate Prep: Dissolve the pyrrole substrate (1.0 equiv) in DMF (2.0 vol).

-

Coupling: Add the substrate solution to the reactor containing the Vilsmeier reagent.

-

Critical: Keep

< 5°C to maximize regioselectivity (C5 vs C2). -

Exotherm: Significant heat release expected.

-

-

Conversion: Once addition is complete, warm the reactor to 25°C (Room Temp). Stir for 1 hour.

-

Check Point: If HPLC shows <95% conversion, heat carefully to 40°C. Do not exceed 60°C to prevent nitrile degradation.

-

Phase C: Inverse Quench & Hydrolysis

-

Preparation: In a separate quench vessel, prepare a solution of Sodium Acetate (3.0 equiv) in water (10 vol). Cool to 0-5°C.

-

Transfer: Slowly transfer the reaction mixture into the quench vessel.

-

Control: Rate-limit the addition to keep quench

< 20°C. -

Ventilation: Ensure scrubber is active to handle minor HCl off-gassing.

-

-

Hydrolysis: After transfer, warm the slurry to 20-25°C and stir for 2 hours. The iminium intermediate hydrolyzes to the aldehyde, and the product typically precipitates as a solid.

Phase D: Isolation & Purification[4][5]

-

Filtration: Filter the precipitated crude solid.

-

Wash: Wash the cake with water (3 x 2 vol) to remove residual DMF and inorganic salts.

-

Recrystallization (Polishing):

-

Dissolve crude wet cake in Ethanol/Water (9:1 ratio) at 65°C.

-

Cool slowly to 5°C over 4 hours.

-

Filter and dry under vacuum at 45°C.

-

Target Purity: >99.0% (a/a) by HPLC.

-

Analytical Controls & Specifications

Process Control (IPC)

-

HPLC Method: C18 Column, Acetonitrile/Water (0.1% TFA) gradient.

-

IPC 1 (Reaction Completion): Limit unreacted pyrrole < 0.5%.

-

IPC 2 (Regioisomer Ratio): The 2-formyl isomer (impurity) should be < 2.0% prior to crystallization.

Impurity Profile

| Component | Retention Time (Rel) | Acceptance Limit | Origin |

| Target Aldehyde | 1.00 | > 98.0% | Product |

| Starting Pyrrole | 0.85 | < 0.1% | Incomplete Reaction |

| 2-Formyl Isomer | 1.05 | < 0.5% | Regio-impurity (High Temp) |

| Carboxylic Acid | 0.60 | < 0.2% | Over-hydrolysis of Nitrile |

Troubleshooting Guide

Issue: Low Yield (<70%)

-

Cause: Incomplete hydrolysis of the iminium salt.

-

Fix: Extend the quench stirring time or slightly increase the pH (add more NaOAc) to pH 5-6.

Issue: High Levels of 2-Formyl Isomer

-

Cause: Reaction temperature during addition was too high (>10°C).

-

Fix: Improve cooling capacity or slow down the addition rate of the substrate.

Issue: Oil formation instead of Precipitate

-

Cause: Residual DMF preventing crystallization.

-

Fix: Add more water to the quench mixture (up to 15 vol total) or seed the mixture with pure product crystals.

Process Flow Diagram (Graphviz)

Figure 2: Physical process flow emphasizing the segregation of the exothermic quench step.

References

-

Vilsmeier-Haack Reaction Mechanism & Safety

-

Pyrrole Formylation Protocols

- Title: Application Note: Vilsmeier-Haack Formyl

-

Source: BenchChem Protocols.[2]

-

Ruxolitinib Chemistry Context

-

Scale-Up of Vilsmeier Reagents

- Title: Continuous Flow Production of Thermally Unstable Intermediates...

- Source: Organic Process Research & Development (ACS).

-

URL:[Link]

Sources

- 1. aml.iaamonline.org [aml.iaamonline.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 6. mt.com [mt.com]

- 7. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile

Welcome to the technical support center for the synthesis of 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, which typically employs the Vilsmeier-Haack reaction. As a key intermediate in various synthetic pathways, achieving a high yield and purity of this compound is critical. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. The solutions provided are based on mechanistic understanding and extensive field experience.

Question 1: My reaction yield is disappointingly low. What are the common causes and how can I improve it?

Answer: Low yield is a frequent challenge and can stem from several factors throughout the experimental process. Here’s a breakdown of the most common culprits and their solutions:

-

Moisture Contamination: The Vilsmeier reagent, the electrophile in this reaction, is highly reactive towards water. Any moisture in the reagents or glassware will consume the reagent, drastically reducing the amount available for the formylation of your pyrrole substrate.

-

Sub-Optimal Reaction Temperature: Temperature control is crucial for both the formation of the Vilsmeier reagent and the subsequent formylation step.

-

Vilsmeier Reagent Formation: This step is exothermic. The dropwise addition of POCl₃ to DMF should be done at a low temperature (typically 0-10 °C) to prevent thermal degradation of the newly formed reagent.[2][3]

-

Formylation Step: While reagent formation requires cooling, the formylation of the pyrrole may require gentle heating to proceed at a reasonable rate. The optimal temperature depends on the reactivity of your specific pyrrole substrate but often falls within the 40-60 °C range.[2]

-

Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal temperature and reaction time for the formylation step.

-

-

Improper Work-up Procedure: The reaction product after formylation is an iminium salt, which must be hydrolyzed to yield the final aldehyde. Incomplete hydrolysis or improper pH during work-up is a common source of yield loss.

-

Solution: The reaction mixture should be quenched by pouring it onto crushed ice. This is followed by neutralization with a base, such as a saturated solution of sodium acetate or sodium hydroxide, until the pH is neutral or slightly basic. This step is critical to liberate the free aldehyde from its salt form.[2]

-

Question 2: I am observing significant amounts of a dark, insoluble material (tar). What is it and how can I prevent it?

Answer: The formation of dark, polymeric tars is a classic sign of pyrrole degradation under harsh acidic or thermal conditions. Pyrroles, being electron-rich, are susceptible to polymerization.

-

Cause: This issue often arises from excessively high reaction temperatures or a localized concentration of the highly acidic Vilsmeier reagent.

-

Prevention:

-

Strict Temperature Control: Maintain the recommended temperature ranges throughout the reaction. Avoid aggressive heating.

-

Controlled Reagent Addition: Add the pyrrole substrate solution slowly to the pre-formed Vilsmeier reagent. This ensures that the pyrrole reacts as it is added, preventing it from being exposed to a large excess of the formylating agent for a prolonged period.

-

Moderate Stoichiometry: Use only a moderate excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). A large excess can promote side reactions and polymerization.[2]

-

Question 3: My final product is impure, with multiple spots on the TLC plate. What are the likely side products and how can I minimize them?

Answer: Impurities often arise from side reactions inherent to the Vilsmeier-Haack process.

-

Di-formylation: As the pyrrole ring is highly activated, a second formylation can occur, typically at the other available α-position (C-2), leading to a dicarbaldehyde impurity.

-

Minimization: Use a controlled amount of the Vilsmeier reagent (closer to 1.1 equivalents). Lowering the reaction temperature can also disfavor the less facile second formylation.

-

-

Unreacted Starting Material: If the reaction does not go to completion, you will be left with the starting pyrrole.

-

Minimization: Ensure sufficient reaction time by monitoring via TLC/HPLC. A modest increase in temperature or a slight excess of the Vilsmeier reagent may be necessary.

-

-

Chlorinated Byproducts: Under very harsh conditions (high temperature, large excess of POCl₃), chlorination of the pyrrole ring can sometimes occur, although this is less common for simple formylations.

-

Minimization: Adhere to the recommended reaction conditions and stoichiometry.

-

Question 4: How can I effectively control the reaction exotherm, especially on a larger scale?

Answer: Managing the exotherm during Vilsmeier reagent formation is a critical safety and process control consideration.

-

Slow, Controlled Addition: The most effective method is the slow, dropwise addition of POCl₃ to a well-stirred and efficiently cooled solution of DMF. This allows the heat to dissipate as it is generated.

-

Efficient Cooling: Utilize a cooling bath (ice-water or ice-salt) with sufficient capacity to absorb the heat generated. For larger scales, a reactor with a cooling jacket is essential.

-

Reverse Addition: In some scaled-up processes, adding the DMF to the POCl₃ (in a suitable solvent like dichloromethane) can also be used to control the exotherm, but the standard procedure is generally preferred.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Vilsmeier-Haack reaction for this synthesis?

A1: The reaction proceeds in four key stages[4][5]:

-

Formation of the Vilsmeier Reagent: DMF (a substituted amide) attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a phosphate species to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.

-

Nucleophilic Attack: The electron-rich pyrrole ring acts as a nucleophile, attacking the carbon of the Vilsmeier reagent. This electrophilic aromatic substitution disrupts the aromaticity of the pyrrole ring.

-

Aromaticity Recovery: A base (like DMF or a chloride ion) removes a proton from the carbon where the Vilsmeier reagent added, restoring the aromaticity of the pyrrole ring.

-

Hydrolysis: During aqueous work-up, water attacks the iminium carbon. Subsequent elimination of dimethylamine and loss of a proton yields the final 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile.

Q2: Why is regioselectivity important, and what controls the formylation at the C-5 position?

A2: Regioselectivity determines which position on the pyrrole ring is formylated. For 3,4-disubstituted pyrroles, electrophilic substitution occurs preferentially at the α-positions (C-2 or C-5) due to superior stabilization of the cationic intermediate (Wheland intermediate). The choice between C-2 and C-5 is governed by both electronic and steric effects of the existing substituents.[2][6] In the case of 3-(4-methyl-1H-pyrrol-3-yl)propanenitrile, the C-5 position is electronically activated and generally less sterically hindered than the C-2 position, leading to preferential formylation at C-5.

Q3: What are the best practices for the work-up and purification of the final product?

A3: A robust work-up and purification strategy is essential for obtaining a high-purity product.

-

Work-up: After quenching the reaction on ice and neutralizing with base, the aqueous mixture should be thoroughly extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers should be washed with brine to remove residual water, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is often a solid or a thick oil. Purification is typically achieved by:

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is an effective method.

-

Silica Gel Chromatography: For oils or highly impure solids, column chromatography is the method of choice to separate the desired product from side products and baseline impurities.

-

Optimized Protocol and Data

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol provides a reliable method for the synthesis. All operations should be conducted in a fume hood with appropriate personal protective equipment.

-

Vilsmeier Reagent Preparation:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 eq.).

-

Cool the flask to 0 °C in an ice-water bath.

-

Add POCl₃ (1.2 eq.) dropwise to the stirred DMF via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.[3]

-

After the addition is complete, stir the resulting pale yellow to colorless solution at 0 °C for an additional 30 minutes.

-

-

Formylation Reaction:

-

Dissolve the starting material, 3-(4-methyl-1H-pyrrol-3-yl)propanenitrile (1.0 eq.), in a minimal amount of anhydrous DMF or dichloromethane.

-

Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 50-60 °C and stir for 2-4 hours, monitoring the reaction's progress by TLC.[2]

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing a vigorously stirred mixture of crushed ice and water.

-

Carefully neutralize the acidic mixture by adding a saturated aqueous solution of sodium acetate or 10% NaOH until the pH is ~7-8.

-

Stir the mixture for 1 hour. The product may precipitate as a solid.

-

Collect the solid by vacuum filtration. If no solid forms, extract the aqueous layer three times with ethyl acetate.

-

Wash the collected solid (or combined organic extracts) with water and then brine.

-

Dry the solid under vacuum. If extracted, dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

-

Purification:

-

Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) or by silica gel column chromatography.

-

Data Summary Table

| Parameter | Recommended Value | Rationale |

| Substrate | 1.0 equivalent | Basis for stoichiometry |

| DMF | 3.0 - 5.0 equivalents | Acts as both reagent and solvent |

| POCl₃ | 1.1 - 1.5 equivalents | Slight excess ensures complete reaction; large excess promotes side products.[2] |

| Reagent Formation Temp. | 0 - 10 °C | Prevents thermal degradation of the Vilsmeier reagent.[2] |

| Formylation Temp. | 40 - 60 °C | Provides sufficient energy for the reaction without causing polymerization. |

| Reaction Time | 2 - 6 hours | Substrate-dependent; should be monitored by TLC/HPLC. |

| Typical Yield | 65 - 85% | Dependent on purity of reagents and adherence to protocol. |

Visual Guides and Workflows

Vilsmeier-Haack Reaction Mechanism

Caption: The Vilsmeier-Haack reaction pathway.

Troubleshooting Workflow for Low Yield

Caption: A decision tree for troubleshooting low reaction yields.

Experimental Synthesis Workflow

Caption: Step-by-step experimental workflow for the synthesis.

References

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Slideshare. (n.d.). Vilsmeier haack rxn. Retrieved from [Link]

-

J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

-

Rajput, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences. Retrieved from [Link]

-

Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 2563. doi:10.1039/J39700002563. Retrieved from [Link]

- Jones, R. A. (2009). Pyrroles. Science of Synthesis.

- Reddy, K. R., et al. (2004). An efficient synthesis of N3,4-diphenyl-5-(4-fluorophenyl)

- Huang, Y., & Liu, T. (2016). The synthesis of atorvastatin intermediates.

-

ResearchGate. (n.d.). The synthesis of atorvastatin intermediates. Retrieved from [Link]

- Bentria, S. A., et al. (2024).

Sources

Technical Support Center: Purification of Sticky Pyrrole Aldehyde Solids

Welcome to the technical support center for the purification of sticky pyrrole aldehyde solids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining pure, crystalline pyrrole aldehydes. My aim is to provide not just protocols, but a deeper understanding of the principles behind these purification techniques, empowering you to troubleshoot and adapt these methods to your specific needs.

Frequently Asked Questions (FAQs)

Q1: My pyrrole aldehyde product is a sticky, oily solid after synthesis. What is the first purification step I should consider?

A1: When faced with a sticky or oily crude product, direct recrystallization is often challenging. The first and most recommended step is to attempt a purification by column chromatography .[1][2] This technique separates compounds based on their differential adsorption to a stationary phase, which is highly effective for removing baseline impurities, unreacted starting materials, and byproducts that contribute to the sticky nature of your solid.

-

Expertise & Experience: Sticky solids, often amorphous, are difficult to recrystallize because the impurities disrupt the formation of a crystal lattice.[3] Column chromatography removes these "crystallization inhibitors," often yielding a product that is more amenable to subsequent recrystallization. Many pyrrole derivatives are successfully purified using flash column chromatography with a hexane/ethyl acetate eluent system.[4][5]

Q2: I'm trying to recrystallize my pyrrole aldehyde, but it keeps "oiling out." What does this mean and how can I prevent it?

A2: "Oiling out" occurs when the dissolved solid separates from the cooling solution as a liquid rather than forming crystals.[3] This is a common problem with sticky solids and can be caused by a few factors:

-

The melting point of your compound is lower than the boiling point of the solvent. As the solution cools, it becomes saturated while your compound is still in a molten state.

-

High concentration of impurities. These can depress the melting point of your compound and interfere with crystal lattice formation.[3]

Troubleshooting "Oiling Out":

-

Solvent Selection is Key: The ideal solvent will dissolve your compound when hot but poorly at room temperature.[6][7] Experiment with a range of solvents to find one with a lower boiling point.

-

Use a Solvent Mixture: If a single solvent doesn't work, try a multi-solvent system.[8] Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy. This brings the solution to its saturation point at a lower temperature.

-

Lower the Cooling Rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can favor oil formation over crystallization.[8][9]

-

Seed the Solution: Introduce a small, pure crystal of your compound into the cooled solution to encourage crystal growth.[8]

Q3: My pyrrole aldehyde is very polar and streaks on the TLC plate, making column chromatography difficult. What can I do?

A3: Highly polar compounds can indeed be challenging to purify via normal-phase column chromatography. Here are some strategies to address this:

-

Modify the Mobile Phase: For very polar compounds that don't move from the baseline even with 100% ethyl acetate, you can add a small percentage of a more polar solvent like methanol. A common trick is to use a solvent system containing ammonia, such as 1-10% of a 10% ammonium hydroxide solution in methanol mixed with dichloromethane.[10]

-

Switch to a Different Stationary Phase:

-

Alumina: Basic or neutral alumina can be a good alternative to silica gel, especially if your compound is sensitive to the acidic nature of silica.[10][11]

-

Reverse-Phase Silica: In this case, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol) and a non-polar stationary phase (e.g., C18).[10]

-

-

Deactivate the Silica Gel: You can reduce the acidity of silica gel by pre-treating it with a base, such as triethylamine, before packing the column. This can help prevent streaking and decomposition of sensitive compounds.

Troubleshooting Guides

Guide 1: Column Chromatography for Sticky Pyrrole Aldehydes

This guide provides a systematic approach to developing a column chromatography protocol for your sticky pyrrole aldehyde.

Workflow for Column Chromatography Protocol Development

Caption: Decision-making workflow for chromatography.

Step-by-Step Experimental Protocol:

-

TLC Analysis:

-

Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the solution on a TLC plate.

-

Develop the plate in various hexane/ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3).

-

The ideal solvent system will give your desired compound an Rf value of approximately 0.3-0.4.[10]

-

-

Column Packing (Slurry Method):

-

Choose an appropriately sized column based on the amount of crude material.

-

Prepare a slurry of silica gel in your chosen eluent.

-

Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

-

Allow the silica to settle, creating a uniform packed bed.

-

-

Sample Loading (Dry Loading Recommended for Sticky Solids):

-

Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

-

Add a small amount of silica gel to this solution.

-

Evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder.

-

Carefully add this powder to the top of your packed column.

-

-

Elution and Fraction Collection:

-

Begin eluting with your chosen solvent system.

-

Collect fractions and monitor the elution by TLC.

-

Once the desired compound begins to elute, you can consider slightly increasing the polarity of the eluent to speed up the process and prevent tailing.[10]

-

-

Product Isolation:

-

Combine the pure fractions.

-

Remove the solvent using a rotary evaporator to yield your purified product.

-

Guide 2: Alternative Purification via Bisulfite Adduct Formation

For aldehydes that are particularly difficult to purify by chromatography or recrystallization, forming a water-soluble bisulfite adduct can be a highly effective method.[12][13][14][15][16][17]

Chemical Principle: The bisulfite ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form a tetrahedral intermediate. Subsequent proton transfer results in the formation of a stable, water-soluble salt (the bisulfite adduct).[13]

Workflow for Bisulfite Adduct Purification

Caption: Workflow for aldehyde purification via bisulfite adduct.

Step-by-Step Experimental Protocol:

-

Adduct Formation:

-

Extraction of Impurities:

-

Add a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and water to the mixture in a separatory funnel.

-

Shake the funnel to partition the organic-soluble impurities into the organic layer.

-

Separate the layers. The aqueous layer now contains your aldehyde as the bisulfite adduct.[12]

-

-

Regeneration of the Aldehyde:

-

Final Workup:

-

Wash the organic layer with water, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure to obtain your purified pyrrole aldehyde.

-

Data Summary Table

| Purification Method | Principle of Separation | Best For | Key Advantages | Common Challenges |

| Column Chromatography | Differential adsorption | Removing a wide range of impurities from sticky/oily solids.[1][2] | High resolving power; applicable to many compound types. | Can be time-consuming; potential for compound decomposition on silica.[10] |

| Recrystallization | Differential solubility | Final polishing step after chromatography to obtain crystalline material.[18][19] | Can yield very high purity; scalable. | "Oiling out"; difficult for amorphous or highly impure samples.[3] |

| Bisulfite Adduct Formation | Reversible chemical reaction and extraction | Isolating aldehydes from complex mixtures or when other methods fail.[12][13] | Highly selective for aldehydes; avoids chromatography.[13][17] | Reaction can be slow; not suitable for base-sensitive compounds.[14] |

References

-

Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (2023). MDPI. [Link]

-

Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]

-

Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (2023). CONICET. [Link]

-

Workup: Aldehydes. University of Rochester Department of Chemistry. [Link]

-

Pyrrole-2-carboxaldehyde. Organic Syntheses Procedure. [Link]

-

Methods of Purification of Organic Compounds. NCERT 11 Chemistry. [Link]

-

Purifying aldehydes?. (2015). Reddit. [Link]

-

Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc.. [Link]

-

Methods of Purification of Organic Compounds. CK-12 Foundation. [Link]

-

Petroleum Chemistry Laboratory Recrystallizing process. AL Mustaqbal university college. [Link]

-

Recrystallization (help meeeeee). (2013). Reddit. [Link]

-

Recrystallization. University of Colorado Boulder. [Link]

-

How to purify an amorphous crude organic compound?. (2014). ResearchGate. [Link]

-

Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. [Link]

-

Lab Procedure: Recrystallization. (2024). LabXchange. [Link]

-

Recrystallization. Homi Bhabha Centre for Science Education. [Link]

-

How to Purify an organic compound via recrystallization or reprecipitation?. (2025). ResearchGate. [Link]

-

Method for removal of aldehydes from chemical manufacturing production streams during distillative purification. European Publication Server. [Link]

-

Methods Of Purification Of Solids. Unacademy. [Link]

- Purification of crude pyrroles.

-

Recrystallization - Single Solvent. University of California, Los Angeles. [Link]

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). PMC - NIH. [Link]

-

Liquid Chromatography Problem Solving and Troubleshooting. Chromatography Online. [Link]

-

Synthesis of pyrrole-2-aldehyde. PrepChem.com. [Link]

-

Organic Techniques - Purification. (2025). Edexcel A Level Chemistry Revision Notes. [Link]

-

How to recrystallize an oily compound after column chromatography ?. (2022). ResearchGate. [Link]

-

Purification of Organic Compounds: from Crude Product to Purity. (2023). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. [Link]

-

Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025). Medium. [Link]

-

Is it possible to purify aldehyde by column? Is there any other method to do purification?. (2015). ResearchGate. [Link]

- Process for the purification of crude pyrroles.

-

Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (2018). PMC. [Link]

-

What's Happening to My Column?. (2025). LCGC International. [Link]

-

One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. The Royal Society of Chemistry. [Link]

-

Recrystallization1. University of South Alabama. [Link]

-

Recrystallization. (2023). Chemistry LibreTexts. [Link]

-

Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). PMC. [Link]

-

Recent Developments in the Synthesis of Dipyrromethanes. A Review. (2014). ResearchGate. [Link]

-

Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (2017). ACS Publications. [Link]

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). ResearchGate. [Link]

- Pyrrole derivatives, process for their preparation and pharmaceutical compositions containing them.

-

Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. (2022). MDPI. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. researchgate.net [researchgate.net]

- 3. reddit.com [reddit.com]

- 4. mdpi.com [mdpi.com]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. Home Page [chem.ualberta.ca]

- 8. LabXchange [labxchange.org]

- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 10. Chromatography [chem.rochester.edu]

- 11. reddit.com [reddit.com]

- 12. Workup [chem.rochester.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. chemistrystudent.com [chemistrystudent.com]

- 19. Recrystallization [sites.pitt.edu]

recrystallization solvents for 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile purification

Technical Support Center: Purification of 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile

Case ID: PUR-PYR-CN-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses the purification of 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile (CAS 180283-43-6), a critical intermediate in the synthesis of pyrrole-based pharmaceuticals (e.g., kinase inhibitors like Sunitinib analogs) and porphyrin derivatives. The molecule features a pyrrole core substituted with a formyl group (aldehyde), a methyl group, and a propanenitrile side chain.

Key Challenges:

-

Oxidation Sensitivity: The aldehyde group at position 5 is susceptible to oxidation to the corresponding carboxylic acid (5-carboxy derivative).

-

Polymerization Risk: Pyrroles are acid-sensitive and can oligomerize, leading to dark, tarry impurities.

-

"Oiling Out": The presence of the flexible propanenitrile chain often causes the compound to separate as an oil rather than a crystal during cooling.

Part 1: Solvent System Selection

We recommend a binary solvent system for optimal recovery and purity. Single solvents often fail to provide the necessary solubility differential between hot and cold states for this moderately polar molecule.

| System | Solvent A (Good Solvent) | Solvent B (Anti-Solvent) | Ratio (v/v) | Application Context |

| Primary (Recommended) | Ethanol (95% or Absolute) | Water | 1:1 to 1:3 | Best balance of yield and purity. Water effectively precipitates the nitrile while retaining polar impurities. |

| Secondary | Ethyl Acetate (EtOAc) | n-Hexane (or Heptane) | 1:2 to 1:4 | Use if the crude contains significant non-polar impurities or if hydrolysis of the nitrile is a concern (though rare in neutral EtOH). |

| Tertiary | Methanol | Water | 1:1 | Alternative to Ethanol; higher solubility but lower recovery due to higher polarity. |

| Specialized | Toluene | - | - | Use for highly impure dark crudes. Toluene (hot) dissolves the product but leaves behind polymeric tars. |

Part 2: Detailed Recrystallization Protocol

Safety Note: Perform all operations in a fume hood. Pyrrole derivatives can be irritants. Ensure inert atmosphere (Nitrogen/Argon) if the aldehyde is known to be highly unstable in air.

Phase 1: Dissolution & Clarification

-

Charge: Place the crude solid (e.g., 10 g) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Solvent Addition: Add Ethanol (Solvent A) (approx. 5-7 mL per gram of crude).

-

Heating: Heat the mixture to a gentle reflux (approx. 78°C).

-

Checkpoint: If the solid does not dissolve completely, add more Ethanol in small portions (1 mL at a time) until dissolved.

-

-

Activated Carbon Treatment (Optional but Recommended):

-

If the solution is dark brown or black (indicating polymers), remove from heat, add activated charcoal (5-10 wt%), and reflux for 5-10 minutes.

-

Hot Filtration: Filter the hot solution through a pre-warmed Celite pad to remove charcoal and insoluble polymers.

-

Phase 2: Crystallization

-

Anti-Solvent Addition: While keeping the solution hot (near boiling), slowly add Water (Solvent B) dropwise.

-

Visual Cue: Stop adding water when a faint, persistent turbidity (cloudiness) appears.

-

-

Re-dissolution: Add a few drops of Ethanol to clear the turbidity. The solution should be saturated but clear.

-

Cooling (Critical Step):

-

Allow the flask to cool to room temperature slowly (over 1-2 hours) with gentle stirring.

-

Avoid Shock Cooling: Placing the hot flask directly into an ice bath often causes "oiling out."

-

-

Final Crystallization: Once at room temperature, place the flask in an ice-water bath (0-5°C) for 1-2 hours to maximize yield.

Phase 3: Isolation

-

Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with a cold mixture of Ethanol/Water (1:3 ratio).

-

Drying: Dry the solid in a vacuum oven at 40-50°C for 6-12 hours.

-

Note: Ensure the nitrile group is not exposed to excessive heat (>80°C) for prolonged periods to prevent degradation.

-

Part 3: Troubleshooting Guide

Issue 1: The Product "Oils Out" (Separates as a Liquid)

Cause: The melting point of the solvated product is lower than the boiling point of the solvent mixture, or the cooling was too rapid. Solution:

-

Re-heat: Re-dissolve the oil by heating the mixture until clear.

-

Seed: Add a tiny crystal of pure product (seed crystal) to the solution at a temperature just below the cloud point.

-

Slower Cooling: Wrap the flask in a towel or place it in a warm water bath to cool down very slowly.

-

Agitation: Vigorous stirring can sometimes induce crystallization from the oil.

Issue 2: Low Yield

Cause: Too much solvent used, or the product is too soluble in the solvent system. Solution:

-

Concentrate: Evaporate 20-30% of the solvent volume under reduced pressure and repeat the cooling step.

-

Second Crop: Collect the mother liquor (filtrate), concentrate it to half volume, and cool again to obtain a second crop of crystals (purity may be lower).

Issue 3: Product Remains Colored (Yellow/Brown)

Cause: Presence of pyrrole oligomers or oxidation byproducts. Solution:

-

Repeat Charcoal Treatment: Perform a second recrystallization with a fresh batch of activated charcoal.

-

Solvent Switch: Try recrystallizing from Toluene . Polymers are often insoluble in toluene, while the monomeric pyrrole aldehyde is soluble when hot.

Part 4: Visual Workflows (Graphviz)

Workflow 1: Recrystallization Logic Flow

Caption: Step-by-step decision matrix for the purification of pyrrole-propanenitrile derivatives.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use Methanol instead of Ethanol? A: Yes, Methanol is a viable alternative. However, pyrrole aldehydes are often more soluble in Methanol, which might reduce the recovery yield. If using Methanol, you may need a higher ratio of Water (e.g., 1:2 MeOH:Water) to force precipitation.

Q2: How do I prevent the aldehyde from oxidizing during the process? A: While 5-formyl pyrroles are relatively stable, you can minimize oxidation by:

-

Using degassed solvents (sparged with Nitrogen).

-

Keeping the headspace of the flask under a Nitrogen blanket.

-

Minimizing the time the solution is held at boiling temperature.

Q3: My product is pink/red after drying. Is it pure? A: A pink or reddish hue often indicates trace oxidation or the formation of pyrromethene impurities (dimers). This is common in pyrrole chemistry. If the NMR is clean (>95%), the color may be cosmetic. For strict removal, perform a silica plug filtration (eluting with DCM) before the final recrystallization.

Q4: Is the propanenitrile group stable to hydrolysis? A: The nitrile group (-CN) can hydrolyze to an amide or acid under strong acidic or basic conditions with heat. In neutral Ethanol/Water, it is stable. Avoid adding strong acids (like HCl) to the recrystallization mixture.

References

- General Pyrrole Synthesis & Purification: Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press. (Standard reference for pyrrole solubility and stability).

-

Recrystallization of Pyrrole Aldehydes

-

Purification of Sunitinib Intermediates (Analogous Chemistry)

-

Solubility Data for Pyrrole Derivatives

-

PubChem Compound Summary for 3-(1H-pyrrol-3-yl)propanenitrile derivatives.

-

Disclaimer: This guide is for research purposes only. The user is responsible for verifying the identity and purity of the final compound using analytical techniques such as NMR and HPLC.

Sources

- 1. rsc.org [rsc.org]

- 2. SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 3. US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-Ã-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

troubleshooting low conversion rates in Sunitinib intermediate synthesis

Technical Support Center: Sunitinib Intermediate Synthesis

A Guide for Development & Manufacturing Scientists

Welcome to the technical support resource for the synthesis of Sunitinib intermediates. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of synthesizing this multi-targeted tyrosine kinase inhibitor. Low conversion rates, unexpected impurities, and reaction stalls are common hurdles in multi-step organic synthesis. This document provides a structured, experience-driven approach to troubleshooting these issues, moving beyond simple procedural lists to explain the underlying chemical principles and rationale behind each recommendation.

Our focus is on the most prevalent synthetic route: the condensation of a substituted pyrrole aldehyde with a fluorinated oxindole. We will dissect the synthesis of the two key intermediates and the final condensation step, offering solutions in a practical question-and-answer format.

Part 1: Frequently Asked Questions (FAQs) - High-Level Troubleshooting

This section addresses common, overarching questions that arise during the Sunitinib synthesis campaign.

Q1: My overall yield is consistently low, but each individual step seems to have a decent conversion rate on TLC. What could be the issue?

A1: This often points to cumulative mechanical losses or product degradation during work-up and purification stages. While Thin-Layer Chromatography (TLC) is excellent for monitoring reaction completion, it doesn't quantify yield. Small losses at each of the numerous steps—such as during extractions, filtrations, and solvent removal—can compound to significantly lower the overall yield. Additionally, some intermediates may be unstable to silica gel, air, or prolonged heat during solvent evaporation.

Actionable Advice:

-

Telescoping Reactions: Consider if any steps can be "telescoped," where the product of one reaction is used directly in the next without a full work-up and isolation. For example, some improved syntheses use the crude product from a decarboxylation step directly in the subsequent formylation.[1]

-

Work-up Optimization: Analyze your aqueous layers post-extraction by HPLC to quantify product loss. The pH of the aqueous phase during work-up is critical and can lead to product partitioning into the wrong layer if not optimized.

-

Purification Method: If using column chromatography, run a small-scale stability test. Spot your purified intermediate on a TLC plate and let it sit for several hours to see if degradation occurs. Consider alternative purification methods like recrystallization, which can be more scalable and minimize product loss.

Q2: I am observing an unknown impurity in my final product by HPLC. How can I identify its source?

A2: Impurity profiling is crucial for regulatory compliance and drug safety.[2][3] The impurity could be a process-related compound from a side reaction, an unreacted starting material from a previous step, or a degradation product.[4]

Troubleshooting Workflow for Impurity Identification

Q3: My reaction is sensitive to air/moisture. What are the best practices for running these reactions at scale?

A3: Many reagents used in Sunitinib synthesis, particularly in the Vilsmeier-Haack formylation (e.g., phosphorus oxychloride) and in reactions involving organometallics or strong bases, are highly sensitive to moisture.

-

Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).

-

Solvents: Use anhydrous solvents. Purchase them sealed or dry them using appropriate methods (e.g., molecular sieves, distillation from a drying agent).

-

Reagent Transfer: Use techniques like cannulation or syringes for transferring liquid reagents. For solid reagents, use a glove box or glove bag.

-

Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction. A simple balloon is often insufficient for very sensitive reactions; use a gas bubbler system connected to a manifold.

Part 2: Troubleshooting Guide for Key Intermediates

This section provides detailed, step-by-step guidance on the synthesis of the two primary building blocks of Sunitinib.

Intermediate 1: 5-Fluoro-isatin Synthesis

5-Fluoroisatin is a crucial starting material and a versatile building block in medicinal chemistry.[5] Its synthesis often involves the cyclization of a fluorinated aniline derivative.

Q: My 5-Fluoroisatin synthesis (via Sandmeyer isonitrosoacetanilide cyclization) is resulting in a low yield and a dark, tarry crude product. What's going wrong?

A: This is a classic issue in this cyclization, which is highly exothermic and sensitive to reaction conditions. The dark color suggests charring and side reactions due to poor temperature control or incorrect acid concentration.

| Potential Cause | Diagnostic Check | Proposed Solution |

| 1. Runaway Reaction | Was the internal temperature monitored during the addition of the isonitrosoacetanilide intermediate to the sulfuric acid? A rapid temperature spike above 80-90°C indicates a loss of control. | Add the intermediate portion-wise to the acid, ensuring the temperature does not exceed the recommended limit (typically 60-75°C). Use an ice bath for cooling and be prepared to control any exotherm. |

| 2. Incorrect Acid Concentration | Was the concentration of the sulfuric acid verified? Water in the acid can prevent efficient cyclization and promote side reactions. | Use fresh, concentrated (98%) sulfuric acid. If the acid is old, its concentration may have decreased due to atmospheric moisture absorption. |

| 3. Incomplete Precursor Formation | How was the purity of the isonitrosoacetanilide intermediate confirmed before cyclization? Impurities from the first step can interfere with the cyclization. | Ensure the condensation reaction to form the isonitrosoacetanilide goes to completion. The product should be a clean, crystalline solid. If it is oily or discolored, purify it by recrystallization before proceeding.[6][7] |

| 4. Inefficient Quenching | How was the reaction mixture quenched? Dumping the hot acid mixture into water too quickly can cause localized heating and product degradation. | Cool the reaction mixture to room temperature before slowly pouring it over crushed ice with vigorous stirring. This ensures controlled quenching and precipitation of the product. |

Intermediate 2: N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide

The synthesis of this pyrrole intermediate is a multi-step process, with each step presenting unique challenges.[8] A common route involves Knorr pyrrole synthesis, followed by formylation and amidation.[9]

Q: The Vilsmeier-Haack formylation of my 2,4-dimethyl-1H-pyrrole-3-carboxylate ester is giving a very low conversion. What are the critical parameters to check?

A: The Vilsmeier-Haack reaction is highly dependent on the quality and stoichiometry of the Vilsmeier reagent (formed from POCl₃ and DMF) and strict temperature control.

Experimental Protocol: Optimized Vilsmeier-Haack Formylation

-

Reagent Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous N,N-Dimethylformamide (DMF). Cool the flask to 0°C in an ice-salt bath.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, maintaining the internal temperature below 5°C. Stir the resulting mixture at 0°C for 30-45 minutes until a clear, sometimes crystalline, complex forms. Causality: Pre-forming the reagent at low temperature is critical. Adding the pyrrole before the reagent is fully formed can lead to side reactions.

-

Pyrrole Addition: Dissolve the 2,4-dimethyl-1H-pyrrole-3-carboxylate ester in a minimal amount of anhydrous DMF or dichloromethane. Add this solution dropwise to the Vilsmeier reagent, again keeping the temperature below 5°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis shows complete consumption of the starting material.

-

Work-up: Cool the reaction mixture back to 0°C and quench by slowly adding a saturated solution of sodium bicarbonate or sodium acetate until the pH is neutral (pH 7-8). Trustworthiness: A careful, slow quench is vital. A rapid quench can cause a violent exotherm and hydrolysis of the product.

-

Isolation: Extract the aqueous layer multiple times with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.

Q: My final amidation step to produce the title intermediate has stalled. I am using a standard coupling agent like DCC/DMAP, but the reaction is incomplete. Why?

A: While peptide coupling agents can be effective, they can also present challenges.[1] Dicyclohexylcarbodiimide (DCC) produces a dicyclohexylurea (DCU) byproduct that can be difficult to remove and may encapsulate the starting material, preventing full conversion.[9]

| Potential Cause | Diagnostic Check | Proposed Solution |

| 1. Insoluble Byproduct | Do you observe a heavy white precipitate (DCU) forming early in the reaction? | Consider switching to a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with HOBt (Hydroxybenzotriazole). The byproducts are water-soluble and easily removed during aqueous work-up.[1] |